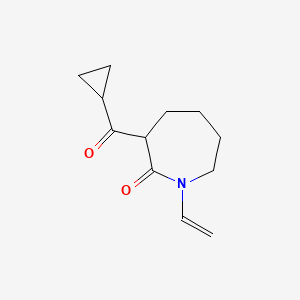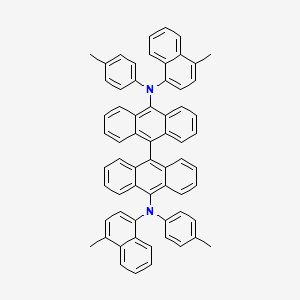
1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL is an organic compound with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol . This compound features a trifluorophenyl group attached to a propanol backbone, with an amino group at the first carbon position. The presence of fluorine atoms imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL typically involves the reaction of 2,3,4-trifluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity and specificity due to its electron-withdrawing properties, which influence the compound’s overall reactivity and interaction with biological systems . The amino group may participate in hydrogen bonding and other interactions that modulate the compound’s activity.
Comparación Con Compuestos Similares
Similar compounds to 1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL include:
1-Amino-1-(2,4,5-trifluorophenyl)propan-2-OL: Differing in the position of fluorine atoms, which can affect reactivity and properties.
1-Amino-1-(2,3,6-trifluorophenyl)propan-2-OL: Another positional isomer with distinct chemical behavior.
1-Amino-1-(2,3,4-trifluorophenyl)propan-2-one: Lacking the hydroxyl group, leading to different chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and fluorine atom positions, which influence its chemical and biological activities.
Propiedades
Fórmula molecular |
C9H10F3NO |
|---|---|
Peso molecular |
205.18 g/mol |
Nombre IUPAC |
1-amino-1-(2,3,4-trifluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10F3NO/c1-4(14)9(13)5-2-3-6(10)8(12)7(5)11/h2-4,9,14H,13H2,1H3 |
Clave InChI |
UIYJYPYCJUAJJP-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=C(C(=C(C=C1)F)F)F)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15234865.png)













